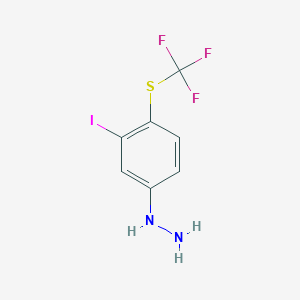
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The cyclopropyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
The synthesis of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparaison Avec Des Composés Similaires
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone can be compared with other benzimidazole derivatives such as:
2-(1H-Benzimidazol-2-yl)-phenol: Known for its antimicrobial properties.
5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-9(10)13-12(14)11(15)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Clé InChI |
ZNVKVKKYRHWVJN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
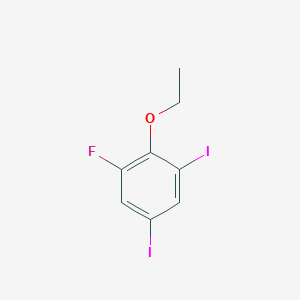
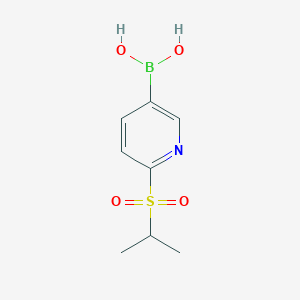
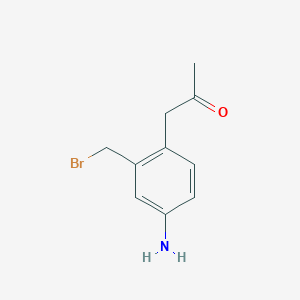
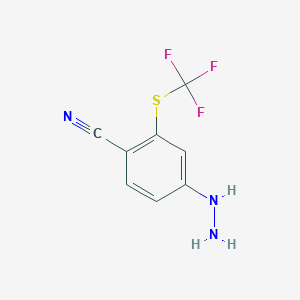


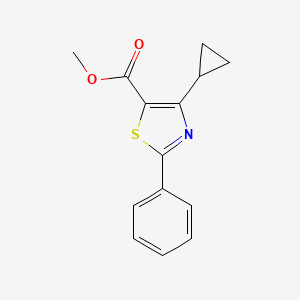

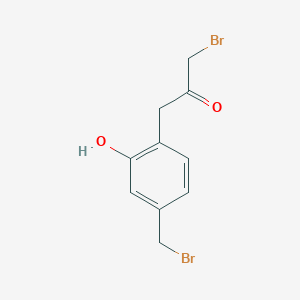
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

